1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as 1-AMPA, is an organic compound belonging to the class of azetidines. It is a white solid that is soluble in a variety of organic solvents, such as methanol, ethanol, and acetonitrile. 1-AMPA has received considerable attention over the past few years due to its potential applications in medicinal chemistry and drug discovery. It has been used in the synthesis of various pharmaceuticals and has been identified as a potential therapeutic agent for the treatment of neurological disorders.
Scientific Research Applications
Antimicrobial Activity Research has indicated that derivatives related to 1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one have been synthesized and evaluated for their antimicrobial activity. Notably, compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone by propargylation followed by click reaction showed antimicrobial properties, as characterized by NMR and Mass spectra evaluations (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anticancer Activity In the realm of cancer research, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including modifications with semicarbazide, thiosemicarbazide, thiadiazole, and others, have been synthesized and tested for their antioxidant and anticancer activities. These studies highlighted compounds with antioxidant activity surpassing that of ascorbic acid and showed notable cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antifungal Agents Azole derivatives, including those synthesized from 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane and related triazoles, have been explored for their in vitro antifungal activities against Candida species. The structural confirmation of these derivatives was achieved through NMR spectra and X-ray crystallographic analysis (Massa, Santo, Retico, Artico, Simonetti, Fabrizi, & Lamba, 1992).
Synthesis of Polysubstituted Pyrroles A metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in aqueous medium has been developed, involving intermolecular cycloaddition of substituted phenyl-phenylamino-ethanones and acetylene dicarboxylate. This efficient approach yielded good to excellent yields under both conventional and microwave conditions (Kumar, Rāmānand, & Tadigoppula, 2017).
Discovery of Potent Anticancer Agents Continued structure-activity relationship (SAR) studies on related compounds have led to the discovery of agents like PVHD303 with potent antiproliferative activity against lung cancer cell lines and demonstrated in vivo efficacy in tumor growth inhibition models (Suzuki et al., 2020).
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-9(11)6-12(15)14-7-10(13)8-14/h2-5,10H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIODBXPIRZFQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.